Product packaging for [4-(Cyclopropylmethoxy)phenyl]methanamine(Cat. No.:CAS No. 937599-27-4)

[4-(Cyclopropylmethoxy)phenyl]methanamine

Cat. No.: B3169470
CAS No.: 937599-27-4
M. Wt: 177.24 g/mol
InChI Key: WWFGFUZVDDODIO-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethoxy)phenyl]methanamine (CAS 937599-27-4) is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This benzylamine derivative, characterized by a cyclopropylmethoxy substituent, serves as a valuable building block in medicinal chemistry and chemical biology research. It is particularly useful for the synthesis of more complex molecules and is a key intermediate in the exploration of novel pharmacologically active compounds . Its structural features make it a candidate for incorporation into peptides and other molecular scaffolds, especially in the study of challenging, highly hydrophobic sequences like transmembrane proteins, which are vital drug targets . As a chemical building block, it enables researchers to introduce specific structural motifs that can influence the overall properties of a target molecule. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, as related chemical structures can carry hazards such as causing skin corrosion and serious eye damage or causing respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3169470 [4-(Cyclopropylmethoxy)phenyl]methanamine CAS No. 937599-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGFUZVDDODIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Substituted Arylmethanamines in Organic Chemistry

Substituted arylmethanamines, also known as benzylamines, are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine functional group. researchgate.net This structural framework is a cornerstone in synthetic organic chemistry and medicinal chemistry due to its prevalence in a vast array of biologically active molecules. The versatility of the arylmethanamine scaffold allows for extensive chemical modification, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. jocpr.com

The aromatic ring and the benzylic amine group are key pharmacophoric features that can engage in various non-covalent interactions, such as hydrogen bonding, ionic interactions, and π-stacking, which are crucial for ligand-receptor recognition. jocpr.com The ability to readily introduce a wide range of substituents onto the aromatic ring allows chemists to modulate a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile. jocpr.com

The synthesis of substituted arylmethanamines can be achieved through various methods, including the reductive amination of benzaldehyde (B42025) derivatives, directed lithiation of protected benzylamines followed by reaction with electrophiles, and biocatalytic approaches using transaminases. researchgate.netnih.govresearchgate.net These synthetic strategies offer robust and flexible pathways to a diverse library of arylmethanamine derivatives for further investigation.

Reactivity and Chemical Transformations of 4 Cyclopropylmethoxy Phenyl Methanamine

Amine Functional Group Reactivity

The primary amine group in [4-(cyclopropylmethoxy)phenyl]methanamine is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions of the Primary Amine

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. This reaction is a fundamental transformation for the protection of the amine group or for the introduction of new functional moieties.

A general representation of the acylation reaction is the treatment of this compound with an acylating agent, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

Acylating AgentProductTypical Conditions
Acetyl chlorideN-acetyl-[4-(cyclopropylmethoxy)phenyl]methanamineInert solvent (e.g., dichloromethane), Base (e.g., triethylamine), Room temperature
Benzoyl chlorideN-benzoyl-[4-(cyclopropylmethoxy)phenyl]methanamineInert solvent (e.g., dichloromethane), Base (e.g., pyridine), Room temperature
Acetic anhydrideN-acetyl-[4-(cyclopropylmethoxy)phenyl]methanamineNeat or in a solvent (e.g., acetic acid), Room temperature or gentle heating

This table represents typical conditions for the acylation of primary amines and serves as a general guideline.

Alkylation Reactions of the Primary Amine

The nitrogen atom of the primary amine in this compound is nucleophilic and can be alkylated by reaction with alkyl halides. This reaction leads to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Overalkylation to form the quaternary ammonium (B1175870) salt is also possible.

The reaction typically involves treating the amine with an alkyl halide in the presence of a base to scavenge the hydrohalic acid formed.

Alkylating AgentProduct (Mono-alkylation)Typical Conditions
Methyl iodideN-methyl-[4-(cyclopropylmethoxy)phenyl]methanaminePolar solvent (e.g., DMF, acetonitrile), Base (e.g., K2CO3, NaH), Room temperature or heating
Benzyl (B1604629) bromideN-benzyl-[4-(cyclopropylmethoxy)phenyl]methanaminePolar solvent (e.g., DMF, acetonitrile), Base (e.g., K2CO3, NaH), Room temperature or heating
Ethyl bromideN-ethyl-[4-(cyclopropylmethoxy)phenyl]methanaminePolar solvent (e.g., DMF, acetonitrile), Base (e.g., K2CO3, NaH), Room temperature or heating

This table illustrates general conditions for the N-alkylation of primary amines and should be considered as a general guide.

Formation of Imine Derivatives and Schiff Bases

This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction typically requires the removal of water to drive the equilibrium towards the product.

The formation of an imine involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Carbonyl CompoundProductTypical Conditions
Benzaldehyde (B42025)N-(phenylmethylidene)-[4-(cyclopropylmethoxy)phenyl]methanamineSolvent (e.g., toluene, ethanol), azeotropic removal of water (Dean-Stark trap), catalytic acid or base
AcetoneN-(propan-2-ylidene)-[4-(cyclopropylmethoxy)phenyl]methanamineSolvent (e.g., toluene, ethanol), azeotropic removal of water (Dean-Stark trap), catalytic acid or base
CyclohexanoneN-(cyclohexylidene)-[4-(cyclopropylmethoxy)phenyl]methanamineSolvent (e.g., toluene, ethanol), azeotropic removal of water (Dean-Stark trap), catalytic acid or base

This table provides representative conditions for imine formation from primary amines, which can be adapted for the specific substrate.

Urethane (B1682113) (Carbamate) Formation from the Amine Group

The reaction of this compound with isocyanates or chloroformates provides a route to urethane (carbamate) derivatives. These compounds are of interest in various fields, including medicinal chemistry.

The formation of a urethane involves the nucleophilic addition of the amine to the carbonyl group of the isocyanate or the substitution of the chlorine atom in a chloroformate.

ReagentProductTypical Conditions
Phenyl isocyanateN-[4-(cyclopropylmethoxy)benzyl]N'-phenylureaAprotic solvent (e.g., THF, dichloromethane), Room temperature
Ethyl chloroformateEthyl N-[4-(cyclopropylmethoxy)benzyl]carbamateAprotic solvent (e.g., dichloromethane), Base (e.g., triethylamine), 0 °C to room temperature
Methyl isocyanateN-[4-(cyclopropylmethoxy)benzyl]N'-methylureaAprotic solvent (e.g., THF, dichloromethane), Room temperature

This table outlines general procedures for urethane formation from primary amines.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and its C-H bonds can be functionalized through transition metal-catalyzed reactions, offering pathways to more complex molecular architectures.

Palladium-Catalyzed C-H Activation and Functionalization

While direct palladium-catalyzed C-H activation of the unsubstituted aromatic ring of this compound can be challenging to control, derivatization of the amine can facilitate directed C-H functionalization. For instance, conversion of the amine to an amide or another suitable directing group can enable ortho-selective C-H activation.

Research on related benzylamine (B48309) derivatives has shown that picolinamide (B142947) (PA)-protected benzylamines can undergo palladium-catalyzed ortho-alkenylation and alkynylation. psu.edunih.gov Similarly, the kinetic resolution of benzylamines has been achieved via palladium(II)-catalyzed C-H cross-coupling using chiral ligands, leading to ortho-arylated products. nih.govchu-lab.org These methodologies suggest that N-acylated derivatives of this compound could be viable substrates for similar transformations.

Reaction TypeCoupling PartnerCatalyst/LigandProduct (General Structure)
ortho-AlkenylationVinyl iodidesPd(OAc)2ortho-Alkenylated N-protected benzylamine
ortho-AlkynylationAcetylenic bromidesPd(OAc)2ortho-Alkynylated N-protected benzylamine
ortho-ArylationAryl boronic acidsPd(II) / Chiral MPAHA ligandsortho-Arylated N-protected benzylamine

This table is based on analogous reactions with related benzylamine derivatives and suggests potential transformations for N-protected this compound.

Further research is required to explore the specific conditions and outcomes for the palladium-catalyzed C-H functionalization of this compound and its derivatives.

Radical Aryl Migration Processes Involving the Aromatic Ring

Radical aryl migration represents a class of organic reactions involving the intramolecular shift of an aryl group to a radical center. nih.govrsc.org These transformations, such as the neophyl rearrangement, are valuable for constructing complex molecular architectures. nih.gov The general mechanism involves the generation of a radical species, which then attacks the aromatic ring in an intramolecular fashion to form a spirocyclic intermediate. This intermediate subsequently rearranges to yield a more stable radical, leading to the final product.

While specific studies detailing the radical aryl migration of this compound are not prevalent, the structure is amenable to such processes, particularly 1,4- or 1,5-aryl migrations. rsc.orgsustech.edu.cn For a 1,5-aryl migration to occur with this compound, a radical would first need to be generated at a position gamma to the aromatic ring. This is not directly applicable to the parent amine but could occur in a derivative.

A more plausible scenario is a 1,4-aryl migration if a radical is generated on the benzylic carbon. However, a more common transformation involving the aromatic ring is the Truce-Smiles rearrangement, which can proceed through a radical mechanism. A radical Smiles-type rearrangement could be initiated on a derivative of this compound, allowing for C-C bond formation through a 1,4-aryl migration. nih.gov This process is often driven by the concomitant loss of a small molecule, such as SO2 or CO2, which makes the reaction thermodynamically favorable. nih.gov Such reactions enable the synthesis of complex scaffolds from simple starting materials. sustech.edu.cnresearchgate.net

Cyclopropyl (B3062369) Moiety Reactivity and Ring-Opening Studies

The cyclopropyl group is a three-membered ring characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov The cyclopropylmethyl ether moiety in this compound can undergo transformations involving the cleavage of the strained ring. These reactions can be initiated by electrophiles, radicals, or through oxidative processes. nih.govresearchgate.netresearchgate.net

Electrophilic or acid-catalyzed ring-opening is a common reaction pathway. Protonation of the ether oxygen would make the cyclopropyl ring more susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the cleavage is influenced by the stability of the resulting carbocation intermediate. The cyclopropylmethyl cation is known to be relatively stable due to hyperconjugation, and it can rearrange to form homoallylic or cyclobutyl systems. tandfonline.com

Under oxidative conditions, such as photoinduced electron transfer (PET), cyclopropyl ethers can undergo ring-opening. researchgate.net This process typically involves the formation of a radical cation, which rapidly rearranges through cleavage of one of the cyclopropane (B1198618) C-C bonds to form a more stable, open-chain distonic radical cation. researchgate.net Theoretical studies on cyclopropyl silyl (B83357) ethers have shown that upon oxidation, the ring-opening is highly selective, favoring the cleavage of the endocyclic C-C(O) bond. nih.gov This reactivity highlights the potential for this compound to serve as a precursor to linear structures under specific oxidative conditions.

Incorporation into Complex Chemical Scaffolds

The primary amine functionality and the unique cyclopropylmethoxy-substituted phenyl group make this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems and functional derivatives like amides.

Quinazolinones: Quinazolinone is a privileged scaffold in medicinal chemistry. Benzylamine derivatives are common precursors for the synthesis of quinazolines and their oxidized quinazolinone analogues. organic-chemistry.orgnih.gov A versatile method involves the reaction of 2-aminobenzamides with benzylamines under oxidative conditions. rhhz.net In this approach, the benzylamine, such as this compound, is first oxidized in situ to the corresponding aldehyde. This aldehyde then undergoes condensation with the 2-aminobenzamide, followed by cyclization and a second oxidation to afford the final quinazolinone product. Various metal-free protocols using oxidants like H₂O₂ or O₂ have been developed, offering environmentally benign routes to these heterocycles. rhhz.netrsc.org

Reactant 1Reactant 2Key ConditionsProduct TypeReference
2-AminobenzamideThis compoundOxidant (e.g., H₂O₂, O₂), Heat2-{[4-(Cyclopropylmethoxy)phenyl]}-quinazolin-4(3H)-one rhhz.net
2-AminobenzophenoneThis compoundI₂, O₂, 130 °C2-{[4-(Cyclopropylmethoxy)phenyl]}-4-phenylquinazoline nih.gov
Anthranilic AcidThis compound (via aldehyde)Condensation, Cyclization2-{[4-(Cyclopropylmethoxy)phenyl]}-quinazolin-4(3H)-one brieflands.com

Pyrazolopyridines: Pyrazolopyridines are another important class of N-heterocycles. nih.gov The synthesis of these scaffolds can involve the construction of the pyridine ring onto a pre-existing pyrazole (B372694) core. The primary amine of this compound can be utilized as a key nucleophile in these syntheses. For example, it can undergo condensation with a pyrazole derivative bearing two electrophilic centers, such as a 1,3-dicarbonyl compound, to form the fused pyridine ring. nih.gov Another common strategy involves the reductive amination of a pyrazole-carboxaldehyde. In this method, the amine reacts with the aldehyde to form an imine, which is then reduced in situ with an agent like sodium borohydride (B1222165) to yield the N-substituted pyrazolopyridine derivative. nih.gov This approach has been used to synthesize a variety of substituted pyrazolopyridines with potent biological activities. nih.govmdpi.com

Amides: The formation of an amide bond is one of the most fundamental and frequently utilized reactions involving primary amines. This compound readily reacts with a variety of acylating agents to form stable N-benzyl amides. This transformation can be achieved by reacting the amine with carboxylic acids in the presence of a coupling agent (e.g., DCC, HATU, EDC), or more directly with activated carboxylic acid derivatives such as acid chlorides or anhydrides. nih.gov The reaction of esters with amines, known as aminolysis, can also produce amides, although this often requires heat as the alkoxy group is a relatively poor leaving group. chemistrysteps.commasterorganicchemistry.com More efficient methods for aminolysis have been developed using reagents like sodium amidoboranes, which allow the reaction to proceed rapidly at room temperature. nih.gov These reactions are highly versatile and tolerate a wide range of functional groups. nih.govrsc.org

Acylating AgentReagents/ConditionsProduct TypeReference
Carboxylic Acid (R-COOH)Coupling agent (e.g., HATU, DCC), Base (e.g., DIPEA), Solvent (e.g., DMF)N-{[4-(Cyclopropylmethoxy)phenyl]methyl}amide nih.gov
Acid Chloride (R-COCl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)N-{[4-(Cyclopropylmethoxy)phenyl]methyl}amide nih.gov
Ester (R-COOR')Heat or NaNH₂BH₃, THFN-{[4-(Cyclopropylmethoxy)phenyl]methyl}amide masterorganicchemistry.comnih.gov
Phenyl Ester (R-COOPh)NaH, 130 °C, solvent-freeN-{[4-(Cyclopropylmethoxy)phenyl]methyl}amide rsc.orgresearchgate.net

Esters: Direct, single-step conversion of the primary amine in this compound to an ester is not a standard organic transformation. The formation of an ester requires an alcohol nucleophile and a carboxylic acid (or derivative). Therefore, to form an ester from the amine, a multi-step synthesis is necessary. researchgate.net A plausible route would involve converting the primary amine into an alcohol. This can be achieved by treating the amine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which then reacts with water to yield the corresponding benzyl alcohol, [4-(cyclopropylmethoxy)phenyl]methanol. This alcohol can then be esterified with a carboxylic acid under standard conditions, such as Fischer esterification (acid catalysis with removal of water) or by reaction with an acid chloride. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural characterization of organic molecules, including [4-(Cyclopropylmethoxy)phenyl]methanamine.

Application of 1H and 13C NMR for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the methanamine and cyclopropylmethoxy groups, and the methine and methylene protons of the cyclopropyl (B3062369) ring. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the aromatic carbons, the benzylic methylene carbon, the ether-linked methylene carbon, and the carbons of the cyclopropyl ring.

Advanced NMR Techniques for Stereochemical and Dynamic Studies

While ¹H and ¹³C NMR are powerful for initial structural assignment, advanced 2D NMR techniques are employed to gain deeper insights into the molecule's stereochemistry and dynamic processes. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the proton network within the molecule, such as the protons within the cyclopropyl ring and their coupling to the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which proton is attached to which carbon. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the entire molecular structure, for instance, by correlating the benzylic protons to the aromatic carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation and stereochemistry. ipb.pt For this compound, NOESY or ROESY could elucidate the preferred orientation of the cyclopropylmethoxy group relative to the phenyl ring.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for monitoring the progress of its synthesis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govmdpi.comnih.govmdpi.comresearchgate.net This precision allows for the determination of the elemental formula of the compound, offering definitive confirmation of its identity. nih.govmdpi.comnih.govmdpi.comresearchgate.net For this compound (C₁₂H₁₇NO), HRMS would be expected to yield a molecular ion peak that corresponds very closely to its calculated exact mass, thereby distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of fragments such as the cyclopropylmethyl group or the aminomethyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. scielo.org.za By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. scielo.org.za This technique would reveal the conformation of the cyclopropylmethoxy group, the planarity of the phenyl ring, and the packing of the molecules in the crystal lattice. scielo.org.za Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the forces that govern the solid-state structure. researchgate.net

Conformational Analysis in the Crystalline State

Detailed information on the conformation of this compound in the crystalline state is not available in the public domain. Such an analysis would require crystallographic data, which includes the precise three-dimensional coordinates of each atom in the crystal lattice. This information is essential for determining key conformational parameters such as:

Torsion Angles: The dihedral angles defining the spatial arrangement of the cyclopropylmethoxy group relative to the phenyl ring, and the methanamine group relative to the phenyl ring.

Bond Angles and Lengths: Precise measurements of the bond angles and lengths within the molecule, which can be influenced by the crystal packing forces.

Molecular Symmetry: Whether the molecule adopts a specific symmetry in the crystalline form.

Without experimental data from single-crystal X-ray diffraction, a definitive description of the molecule's conformation in the solid state cannot be provided.

Intermolecular Interactions and Crystal Packing Effects

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. This analysis is entirely dependent on the availability of a determined crystal structure. Had the data been available, this section would have detailed:

Hydrogen Bonding: The presence and geometry of any hydrogen bonds, which are likely to be significant given the amine (N-H) and ether (C-O-C) functionalities that can act as hydrogen bond donors and acceptors, respectively.

π-Interactions: Potential π-π stacking or C-H…π interactions involving the phenyl rings, which are common in the crystal structures of aromatic compounds.

Supramolecular Assembly: How these individual interactions combine to form a three-dimensional crystal lattice.

As the crystal structure for this compound has not been publicly reported, a factual and detailed analysis of these features is not possible.

Theoretical and Computational Investigations of 4 Cyclopropylmethoxy Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of [4-(Cyclopropylmethoxy)phenyl]methanamine at an atomic level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. Functionals such as B3LYP are commonly used for such tasks on aromatic and amine-containing compounds. researchgate.net

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For aromatic amines, these calculations help in understanding the nucleophilic character of the amine group and the electronic effects of the substituents on the phenyl ring.

Below is an interactive table showing typical electronic properties that would be calculated for this compound using DFT.

PropertyTypical Calculated Value (Illustrative)Description
Total Energy (Hartree)-650.12345The total electronic energy of the molecule in its optimized geometry.
HOMO Energy (eV)-5.8Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy (eV)-0.5Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (eV)5.3The difference in energy between the HOMO and LUMO, related to the molecule's excitability and chemical reactivity.
Dipole Moment (Debye)2.1A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron charge.

Note: The values in this table are illustrative for a molecule of this type and are not based on actual published research for this compound.

Hartree-Fock (HF) theory is an ab initio method that was a cornerstone of quantum chemistry before DFT became widespread. While generally less accurate than DFT for many applications because it does not account for electron correlation in the same way, HF is still valuable. researchgate.net It is often used as a starting point for more advanced calculations and can provide good initial geometries. For a molecule like this compound, an HF calculation would typically predict slightly longer bond lengths and a larger HOMO-LUMO gap compared to DFT or experimental results.

Semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate alternative. These methods are suitable for very large molecules or for preliminary, high-throughput screening of molecular properties. Their application to this compound would be for generating a quick initial guess of the molecular geometry or for assessing general conformational preferences before committing to more computationally expensive methods like DFT or HF.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. arxiv.org For aromatic amines like this compound, a flexible basis set is necessary to accurately describe the electron distribution in the phenyl ring and the lone pair on the nitrogen atom.

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) allows for anisotropy in the electron density, which is crucial for describing bonding accurately. Diffuse functions (the "++" in 6-311++G(d,p)) are important for describing non-covalent interactions and the behavior of electrons far from the nucleus, which can be relevant for the amine group. reddit.com Correlation-consistent basis sets, like cc-pVDZ, offer a systematic way to improve accuracy by increasing the size of the basis set. researchgate.net

The "level of theory" refers to the combination of the method (e.g., B3LYP, HF) and the basis set (e.g., 6-311++G(d,p)). The selection involves a trade-off between desired accuracy and available computational resources. For aromatic amines, a common and reliable level of theory for geometry optimization and electronic structure analysis is B3LYP/6-311++G(d,p). mdpi.com

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transient species and reaction pathways that are difficult to observe experimentally.

For any reaction involving this compound, such as its reaction with an electrophile, the process will proceed through a high-energy intermediate known as a transition state. Computational methods can locate the geometry of this transition state on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For reactions involving aromatic amines, computational studies can compare the energy barriers for different potential reaction pathways, such as electrophilic attack at the amine versus at the aromatic ring. mdpi.com

The table below illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving this compound.

Reaction StepStructure TypeRelative Energy (kcal/mol) (Illustrative)Key Feature
ReactantsMinimum0.0Starting materials, e.g., this compound and an electrophile.
Transition State (TS)Saddle Point+15.2The highest energy point along the reaction pathway. Characterized by one imaginary frequency.
ProductsMinimum-5.8The final, stable products of the reaction.

Note: The values in this table are illustrative for a typical reaction of an aromatic amine and are not based on actual published research for this compound.

Computational chemistry allows for the complete mapping of a reaction pathway, connecting reactants, transition states, intermediates, and products. This is often visualized as a potential energy surface or a reaction profile diagram. By calculating the energies of all stationary points along the pathway, chemists can determine the most likely mechanism for a given transformation. researchgate.net

For this compound, this could involve modeling its synthesis or its metabolic degradation. For instance, the reaction of 4-(cyclopropylmethoxy)benzyl chloride with ammonia (B1221849) could be modeled to understand the energetics of the nucleophilic substitution.

Furthermore, the data obtained from these calculations, particularly the energy barriers, can be used in conjunction with Transition State Theory to calculate theoretical reaction rate constants. mdpi.com These kinetic studies can predict how the reaction rate will change with temperature, providing a deeper, quantitative understanding of the reaction dynamics. Comparing these calculated rates with experimental data is a powerful way to validate both the proposed mechanism and the computational model.

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

To understand the flexibility and accessible conformations of this compound, both molecular dynamics (MD) and Monte Carlo (MC) simulations are invaluable tools. These methods allow for the exploration of the molecule's potential energy surface, identifying low-energy, stable conformations that are likely to be populated under physiological conditions.

Molecular dynamics simulations track the movement of atoms over time by solving Newton's equations of motion. nih.gov For this compound, a typical MD simulation would involve placing the molecule in a solvent box, often water, to mimic an aqueous environment. nih.gov The system is then subjected to a set of force fields that describe the interactions between atoms. By simulating the system for nanoseconds or even microseconds, a trajectory of the molecule's conformational changes can be generated. Analysis of this trajectory can reveal key dihedral angle distributions and identify the most stable rotamers of the cyclopropylmethoxy and methanamine groups.

Monte Carlo simulations, on the other hand, explore the conformational space by generating random changes in the molecule's geometry and accepting or rejecting these changes based on their energy. rsc.org This method is particularly useful for overcoming energy barriers and sampling a wider range of conformations. For this compound, MC simulations can complement MD by providing a more global view of the conformational landscape.

Simulation Parameter Molecular Dynamics (MD) Monte Carlo (MC)
Methodology Solves Newton's equations of motionGenerates random conformational changes
Time Dependence Explicitly models the evolution of the system over timeDoes not have a time-dependent component
Strengths Provides dynamic information, such as rates of conformational changeEfficient at overcoming energy barriers and broad sampling
Typical Application Studying the flexibility and local motions of the molecule in a solvated environmentExploring a wide range of possible conformations to identify global energy minima

Structure-Property/Activity Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are crucial for understanding how the chemical structure of this compound influences its biological activity and physicochemical properties.

Ligand-Target Interaction Analysis at a Molecular Level

To investigate the potential biological targets of this compound, molecular docking simulations can be performed. These simulations predict the preferred orientation of the molecule when bound to a specific protein target. Based on the chemical structure, potential targets could include monoamine oxidases, G-protein coupled receptors, or other enzymes where a primary amine and a hydrophobic moiety are important for binding.

Interaction Type Potential Interacting Residues in a Hypothetical Target Contributing Moiety of this compound
Hydrogen BondingAspartic Acid, Glutamic Acid, SerineMethanamine
π-π StackingPhenylalanine, Tyrosine, TryptophanPhenyl Ring
Hydrophobic InteractionsLeucine, Isoleucine, Valine, AlanineCyclopropyl (B3062369) Group, Methylene (B1212753) Linker
Van der Waals ForcesVarious non-polar residuesEntire molecule

Prediction of Chemical Behaviors and Reactivity Profiles

Computational methods can also predict the chemical reactivity of this compound. Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

The primary amine group is expected to be the most reactive site for nucleophilic attack or protonation. The aromatic ring can undergo electrophilic substitution, and the ether linkage could be susceptible to cleavage under harsh acidic conditions. Computational models can predict the most likely sites for metabolic modification, such as oxidation of the aromatic ring or deamination of the amine group.

Advanced Computational Methodologies

For a more accurate and detailed understanding of this compound, more advanced computational techniques can be employed.

QM/MM Simulations for Explicitly Solvated Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a hybrid approach where a small, chemically important region of the system is treated with a high level of quantum mechanical theory, while the rest of the system (e.g., the solvent and protein) is treated with a more computationally efficient molecular mechanics force field. rsc.orgresearchgate.netnih.govuiuc.eduresearchgate.net

If studying the interaction of this compound with an enzyme, the ligand and the key active site residues would be defined as the QM region. rsc.orgresearchgate.net This allows for a detailed description of the electronic rearrangements that occur during ligand binding or a chemical reaction, such as the breaking and forming of bonds, which is not possible with classical MM simulations alone. rsc.orgnih.gov This method would be particularly useful for elucidating the mechanism of any potential enzymatic metabolism of the compound.

Computer-Aided Molecular Design (CAMD) Principles

The principles of Computer-Aided Molecular Design (CAMD) can be applied to theoretically optimize the structure of this compound to enhance its desired properties. enamine.net Based on the insights gained from SAR and ligand-target interaction studies, modifications to the parent structure can be proposed and evaluated in silico before any chemical synthesis is undertaken. enamine.net

For example, if higher binding affinity to a target is desired, modifications could include adding or repositioning functional groups to form additional hydrogen bonds or to better fill a hydrophobic pocket. If improved metabolic stability is the goal, modifications could be made to block predicted sites of metabolism. This iterative process of design, computational evaluation, and refinement is a cornerstone of modern drug discovery and materials science.

Design Goal Potential Structural Modification Computational Evaluation Method
Increase Binding AffinityAddition of a hydroxyl group to the phenyl ringMolecular Docking, Free Energy Perturbation (FEP)
Enhance Metabolic StabilityReplacement of a hydrogen on the phenyl ring with a fluorine atomQM/MM simulations of metabolic reactions
Improve SolubilityIntroduction of a polar functional groupCalculation of solvation free energy
Alter LipophilicityModification of the alkyl chain of the ether groupCalculation of logP

Applications of 4 Cyclopropylmethoxy Phenyl Methanamine in Synthetic and Materials Science Research

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

[4-(Cyclopropylmethoxy)phenyl]methanamine serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its chemical structure, which includes a primary amine and a cyclopropylmethoxy group attached to a phenyl ring, offers multiple reaction sites for chemists to build upon.

Precursor to Complex Small Molecules

The primary amine group of this compound is a key functional group that allows for a wide range of chemical transformations. This makes the compound a valuable precursor for the synthesis of intricate small molecules with potential applications in medicinal chemistry and other fields.

A notable example of its use is in the synthesis of Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclopropylmethoxy)phenyl]acetate. nih.gov In this synthesis, the amine group of this compound is protected with a tert-Butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified. This transformation is a critical step in building more complex molecular architectures. nih.gov

Table 1: Synthesis of Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclopropylmethoxy)phenyl]acetate

ReactantReagentProductYieldReference
This compoundDi-tert-butyl dicarbonateMethyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclopropylmethoxy)phenyl]acetate76% nih.gov

This role as a precursor highlights the compound's utility in generating libraries of diverse molecules for screening in drug discovery and other research areas. The cyclopropylmethoxy moiety can also influence the properties of the final molecule, such as its metabolic stability and binding affinity to biological targets.

Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly efficient and are valued for their ability to quickly generate complex molecules. The primary amine functionality of this compound makes it an ideal candidate for participation in well-known MCRs like the Ugi and Passerini reactions. wikipedia.orgnih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.org The Passerini reaction , one of the first isocyanide-based MCRs, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.gov The incorporation of this compound into these reaction schemes would allow for the direct introduction of the 4-(cyclopropylmethoxy)phenyl group into a larger, more complex scaffold. While specific examples of this compound in Ugi or Passerini reactions are not extensively documented in publicly available research, the general utility of benzylamine (B48309) derivatives in these reactions suggests its high potential for such applications. researchgate.net

Contributions to Advanced Materials Development

The structural characteristics of this compound also lend themselves to the development of new materials with specialized properties.

Application in Polymer and Coating Science

Benzylamine and its derivatives are known to be used in the synthesis of polymers and as components in coatings. wikipedia.orgresearchgate.net The amine group can react with various monomers to form polyamides or polyimides, which are classes of polymers known for their high thermal stability and mechanical strength. While direct applications of this compound in this area are not widely published, its structure is analogous to other benzylamines used in polymer synthesis. The presence of the cyclopropylmethoxy group could impart unique properties to the resulting polymer, such as altered solubility, flexibility, or adhesive characteristics.

Use in Functional Materials Research (e.g., as a component in optoelectronic materials)

Thiazole and its derivatives, which can be synthesized from benzylamines, are recognized for their use in optical materials. researchgate.net The development of functional materials, particularly those with applications in optoelectronics, often relies on the precise arrangement of molecules with specific electronic properties. Benzylamine derivatives can serve as building blocks for such materials. For instance, they have been investigated for their role in the passivation of defects in perovskite solar cells, a technology at the forefront of renewable energy research. acs.org The introduction of specific functional groups, like the cyclopropylmethoxy group, can fine-tune the electronic properties and surface interactions of these materials, potentially leading to improved device performance and stability. acs.org

Development of Chemical Probes for Molecular Biology Research (excluding therapeutic outcomes)

Chemical probes are small molecules used to study and manipulate biological systems. The development of these tools is a critical area of research, enabling a deeper understanding of cellular processes. The amine group of this compound provides a convenient "handle" for attaching it to other molecules, such as fluorescent dyes or affinity tags.

An example of a relevant application is the synthesis of clickable chemical probes for detecting specific protein complexes within cells. mdpi.com These probes often incorporate a reactive group, like an amine, that allows for their conjugation to a reporter molecule. While this compound itself has not been explicitly reported in such a probe, its structure is well-suited for this purpose. The 4-(cyclopropylmethoxy)phenyl portion of the molecule could act as a recognition element for a specific biological target, while the amine allows for the attachment of a "click" handle for subsequent detection. This modular design is a common strategy in the creation of chemical probes for a wide array of molecular biology applications. mdpi.com

Structure Property and Structure Activity Relationship Sar Studies of 4 Cyclopropylmethoxy Phenyl Methanamine Derivatives

Influence of the Cyclopropylmethoxy Moiety on Molecular Interactions and Conformational Preferences

The cyclopropylmethoxy group, a key feature of the [4-(cyclopropylmethoxy)phenyl]methanamine scaffold, exerts a significant influence on the molecule's conformational flexibility and its interactions with biological targets. The cyclopropyl (B3062369) ring, due to its rigid and strained three-membered structure, can limit the conformational freedom of the attached methoxy (B1213986) group. This rigidity can be advantageous in drug design, as it may pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to a specific receptor or enzyme.

Studies on related cyclopropyl-containing compounds have shown that the cyclopropyl group can induce specific conformational preferences. For instance, in formyl tripeptides, the presence of a cyclopropyl group was found to favor an E conformation about the formamide (B127407) functionality, which was implicated in more effective interactions with receptor sites. nih.gov This principle can be extrapolated to the cyclopropylmethoxy moiety in the context of this compound derivatives, suggesting that this group can play a critical role in dictating the spatial arrangement of the molecule and its subsequent molecular interactions.

Impact of Aromatic Substitution Patterns on Reactivity and Molecular Recognition

The aromatic phenyl ring in this compound is a versatile platform for structural modification. The nature and position of substituents on this ring can profoundly alter the electronic properties, reactivity, and molecular recognition capabilities of the derivatives. Substituents are broadly classified as either electron-donating or electron-withdrawing groups, and their placement (ortho, meta, or para) directs the outcome of chemical reactions and influences interactions with biological macromolecules.

Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. studymind.co.uk This enhanced nucleophilicity can facilitate reactions like nitration and halogenation, often directing new substituents to the ortho and para positions. msu.edu Conversely, electron-withdrawing groups, like nitro (-NO2) and carboxyl (-COOH) groups, decrease the ring's electron density, deactivating it towards electrophilic substitution and directing incoming groups to the meta position. studymind.co.uklibretexts.org

The substitution pattern also plays a critical role in molecular recognition. The spatial arrangement and electronic character of substituents determine how a molecule fits into a binding pocket and interacts with specific amino acid residues. For example, a strategically placed hydrogen bond donor or acceptor can significantly enhance binding affinity. stereoelectronics.org Cation-π interactions, where the positively charged ammonium (B1175870) group of a ligand interacts with the electron-rich face of an aromatic ring in a receptor, are also crucial in the biological recognition of amine ligands. nih.gov The electronic nature of the phenyl ring, modulated by its substituents, can either strengthen or weaken these vital interactions.

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions:

Substituent GroupActivating/DeactivatingDirecting Effect
-OH, -NH2, -ORStrongly ActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-HalogenDeactivatingOrtho, Para
-CHO, -CORDeactivatingMeta
-COOH, -COORDeactivatingMeta
-NO2Strongly DeactivatingMeta

This table illustrates the general directing effects of various functional groups on electrophilic aromatic substitution.

Role of the Methanamine Functional Group in Derivative Chemical Space

The methanamine functional group (-CH2NH2) is a cornerstone of the this compound structure, defining its basicity and serving as a primary site for chemical modification. As a primary amine, it can act as a hydrogen bond donor and acceptor, which is fundamental for interactions with biological targets. stereoelectronics.org The nitrogen atom's lone pair of electrons makes it a nucleophile and a base, readily reacting with electrophiles and acids.

The chemical space of derivatives is vastly expanded through reactions at the methanamine group. N-alkylation, for instance, can introduce a wide variety of substituents, altering the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. wikipedia.org Acylation to form amides is another common modification that can modulate the electronic properties and biological activity of the parent compound. stereoelectronics.org These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

The benzylic position of the methanamine group, being adjacent to the aromatic ring, imparts increased reactivity. This is due to the stabilization of reactive intermediates, such as carbocations or radicals, through resonance with the benzene ring. chemistry.coach This "benzylic activation" facilitates a range of reactions, including substitution and oxidation, further broadening the scope of accessible derivatives. msu.educhemistry.coach

Systematic Structural Modifications and Their Chemical Consequences

Systematic structural modifications of this compound derivatives are a rational approach to explore the structure-activity relationship and optimize desired properties. These modifications can be categorized based on the part of the molecule being altered: the cyclopropylmethoxy moiety, the aromatic ring, or the methanamine group.

Modifications of the Cyclopropylmethoxy Group: Altering the size or nature of the cycloalkyl ring (e.g., cyclobutyl, cyclopentyl) can impact the conformational constraints and lipophilicity of the molecule. Replacing the ether linkage with other functional groups, such as an ester or an amide, would change the hydrogen bonding potential and metabolic stability.

Modifications of the Aromatic Ring: As discussed, introducing various substituents at different positions on the phenyl ring allows for the fine-tuning of electronic properties and steric interactions. The creation of a library of compounds with diverse aromatic substitution patterns is a common strategy in lead optimization.

Modifications of the Methanamine Group: Derivatization of the primary amine is a powerful tool for modulating the physicochemical properties of the molecule. The following table provides examples of such modifications and their general chemical consequences:

ModificationResulting Functional GroupGeneral Chemical Consequences
N-AlkylationSecondary or Tertiary AmineIncreased steric bulk, altered basicity and lipophilicity. wikipedia.org
N-AcylationAmideReduced basicity, introduction of a hydrogen bond acceptor. stereoelectronics.org
N-ArylationSecondary ArylamineAltered electronic properties and steric profile.
Reductive AminationSubstituted AmineFormation of a new C-N bond with a variety of substituents.

This table highlights common modifications of the methanamine group and their resulting impact on the molecule's properties.

Through these systematic modifications, chemists can explore the chemical space around the this compound core to develop new compounds with tailored properties for specific applications.

Conclusion and Future Research Directions

Summary of Current Academic Research Status

[4-(Cyclopropylmethoxy)phenyl]methanamine, with CAS Number 937599-27-4, is primarily recognized in the academic and commercial spheres as a valuable building block and advanced intermediate in organic synthesis. chemicalregister.com Its structure, which combines a flexible cyclopropylmethoxy tail with a rigid phenylmethanamine core, makes it a desirable fragment for constructing more complex molecules, particularly within medicinal chemistry.

Current research often utilizes this compound and its analogs as starting materials or key intermediates for the synthesis of biologically active agents. The arylmethanamine scaffold is a common feature in pharmaceuticals, and the specific cyclopropylmethoxy substituent can be leveraged to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity to protein targets. While extensive literature dedicated solely to the fundamental properties of this compound is not abundant, its presence is noted in numerous patents and synthetic procedures as a precursor to proprietary compounds. Research has demonstrated that related methoxyphenylamine derivatives can serve as ligands for creating organometallic complexes, such as those with palladium, which have applications in catalysis and materials science. ekb.eg

Emerging Synthetic Strategies for Arylmethanamines

The synthesis of arylmethanamines, including this compound, is a field of continuous innovation, moving beyond classical methods toward more efficient, sustainable, and versatile strategies. Historically, the reduction of nitriles or amidation followed by reduction were common routes. However, modern research focuses on catalytic and direct functionalization methods.

Emerging strategies that are applicable to the synthesis of this compound class include:

Reductive Amination: A highly versatile method involving the reaction of an aryl aldehyde (e.g., 4-(cyclopropylmethoxy)benzaldehyde) with an ammonia (B1221849) source, followed by reduction. Advances in this area focus on the use of novel catalysts and milder reducing agents to improve yields and functional group tolerance.

C-H Bond Amination: Direct amination of C-H bonds is a powerful, atom-economical approach. While challenging, research into transition-metal-catalyzed (e.g., rhodium, palladium, iron) amination of benzylic C-H bonds is a frontier in synthetic chemistry.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly stereoselective route to chiral arylmethanamines. This is particularly relevant for the pharmaceutical industry, where single-enantiomer products are often required.

Catalytic Hydrogenation: As demonstrated in patents for related structures like (4-(p-tolyloxy)phenyl)methanamine, the catalytic hydrogenation of imines or other precursors using catalysts like Palladium on Carbon (Pd/C) is a scalable and efficient industrial method. chemicalbook.comgoogle.com

Table 1: Comparison of Modern Synthetic Strategies for Arylmethanamines

Synthetic StrategyDescriptionAdvantagesChallenges
Catalytic Reductive Amination One-pot reaction of a carbonyl compound with an amine source and a reducing agent.High efficiency, broad substrate scope.Catalyst cost and sensitivity, potential for over-reduction.
Direct C-H Amination Insertion of a nitrogen-containing group directly into a C-H bond, often at the benzylic position.High atom economy, simplifies synthetic routes.Regioselectivity control, harsh reaction conditions often required.
Biocatalytic Transamination Use of transaminase enzymes to convert a ketone/aldehyde to an amine using an amino donor.Excellent stereoselectivity, environmentally friendly (aqueous media).Enzyme stability, limited substrate scope for some enzymes.
Nitrile/Oxime Reduction Hydrogenation or chemical reduction of aryl nitriles or oximes to the corresponding primary amine.Readily available starting materials, reliable method.Use of strong reducing agents (e.g., LiAlH4), potential for side reactions.

Advanced Computational Modeling Applications

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating research and development.

Conformational Analysis: The cyclopropylmethoxy group introduces significant conformational flexibility. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the lowest energy conformations of the molecule. This is crucial for understanding how it might interact with a biological receptor or pack in a crystal lattice.

Predicting Physicochemical Properties: Programs can predict properties like LogP (lipophilicity), pKa, and solubility based on the molecular structure. For this compound, the predicted XlogP is 1.5, indicating moderate lipophilicity. uni.lu Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, can also be predicted for different ionic adducts. uni.lu

Reaction Mechanism Studies: DFT and other quantum mechanical methods can model the transition states and reaction pathways for the synthesis of arylmethanamines. This allows for the optimization of reaction conditions and the rational design of new catalysts.

Molecular Docking and Virtual Screening: In drug discovery, the 3D structure of this compound can be computationally docked into the active site of a protein target. This helps to predict binding affinity and orientation, allowing researchers to prioritize which derivatives to synthesize and test, saving significant time and resources. nih.govresearchgate.net

Potential for Novel Chemical Transformations and Material Applications of the Compound

The unique structural features of this compound open avenues for novel chemical transformations and its incorporation into advanced materials.

Novel Transformations: The primary amine group is a versatile functional handle for a wide array of reactions. It can be readily converted into amides, sulfonamides, carbamates, and ureas. Furthermore, it can participate in the formation of Schiff bases (imines), which are themselves important intermediates for synthesizing other nitrogen-containing heterocycles. researchgate.net The cyclopropyl (B3062369) group, while generally stable, can undergo ring-opening reactions under specific catalytic or radical conditions, providing a pathway to new molecular skeletons.

Polymer and Materials Science: Arylmethanamine units can be incorporated into polymer backbones or as pendant groups. For instance, they can be used to synthesize polyamides or polyimides, potentially imparting unique thermal or mechanical properties. The cyclopropylmethoxy group may influence polymer solubility and morphology.

Organometallic Chemistry and Catalysis: As a ligand, this compound can coordinate with transition metals. The resulting organometallic complexes could find use as catalysts. For example, cyclometallated complexes formed from similar Schiff base ligands have been investigated for their catalytic and biological activities. ekb.eg The electronic properties of the phenyl ring, modulated by the electron-donating cyclopropylmethoxy group, can tune the reactivity of the metal center.

Liquid Crystals and Organic Electronics: The rigid-flexible nature of the molecule, combining a phenyl ring with an alkoxy chain, is a common design principle in liquid crystal chemistry. While this specific compound may not be mesogenic on its own, it serves as a quintessential building block for more complex structures designed for display or sensor applications.

Q & A

Q. What methodologies are suitable for analyzing the compound’s stability under extreme pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation products via UPLC-QTOF and identify using MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.